

Application Notes and Protocols: AMG 714 (Ordesekimab)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

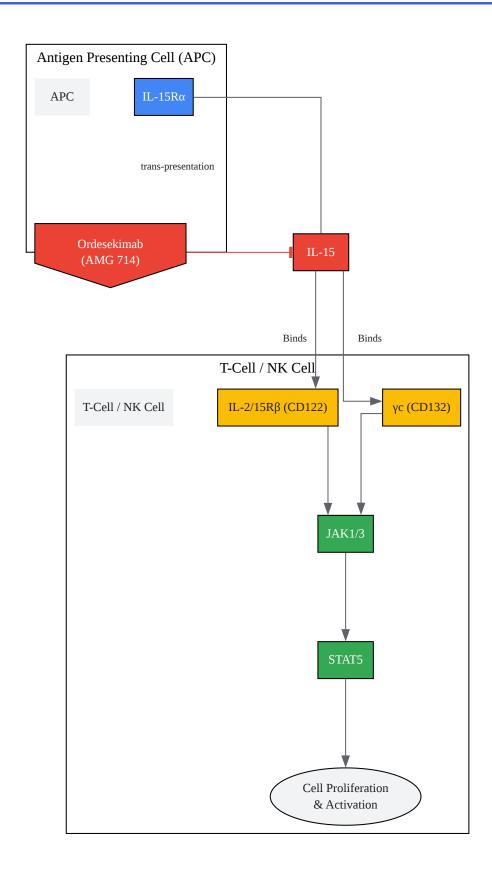
Ordesekimab, also known as AMG 714 or PRV-015, is a fully human immunoglobulin G1-kappa (IgG1k) monoclonal antibody that specifically targets human interleukin-15 (IL-15).[1][2][3] IL-15 is a pro-inflammatory cytokine implicated in the pathogenesis of several autoimmune diseases, including celiac disease, rheumatoid arthritis, and psoriasis.[4][5] Ordesekimab is being investigated for its therapeutic potential in these conditions. These application notes provide a comprehensive overview of ordesekimab, including its mechanism of action, and detailed protocols for key in vitro assays.

Mechanism of Action

Ordesekimab functions by binding to IL-15 and inhibiting its interaction with the shared IL-2/IL-15 receptor beta (CD122) and common gamma (yc) chain (CD132) of the IL-15 receptor complex.[1][2] This blockade prevents downstream signaling pathways, including the JAK-STAT pathway, which are crucial for the proliferation and activation of immune cells such as intraepithelial lymphocytes (IELs) and natural killer (NK) cells.[1] Notably, ordesekimab does not interfere with the binding of IL-15 to the IL-15 receptor alpha (IL-15Ra) chain.[1][2]

IL-15 Signaling Pathway Inhibition by Ordesekimab





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Ordesekimab blocks IL-15 signaling.



Clinical Development and Efficacy Data

Ordesekimab has been evaluated in several clinical trials for various autoimmune indications.

Celiac Disease

Phase 2a Study (CELIM-NRCD-001 / NCT02637141)

This study assessed the efficacy and safety of ordesekimab in adults with celiac disease on a gluten-free diet who underwent a gluten challenge.[6]

Endpoint	Placebo	Ordesekimab (150 mg)	Ordesekimab (300 mg)
Change in Villous Height to Crypt Depth (VHCD) Ratio			
Least Square Mean Difference vs. Placebo (95% CI)	-	-2.49% (-16.82 to 11.83)	6.39% (-7.07 to 19.85)
p-value	-	0.73	0.34
Change in Intraepithelial Lymphocyte (IEL) Density			
% Change vs. Placebo (95% CI)	-	-14.32% (-54.39 to 25.74)	-41.24% (-79.28 to -3.20)
Nominal p-value	-	0.47	0.03
Diarrhea (Bristol Stool Form Scale)			
Nominal p-value vs. Placebo	-	0.01	0.0002

Phase 2a Study in Refractory Celiac Disease Type II (CELIM-RCD-002 / NCT02633020)



This study evaluated ordesekimab in patients with refractory celiac disease type II.[7]

Endpoint	Placebo (n=9)	Ordesekimab (8 mg/kg) (n=19)
Primary Endpoint		
LS Mean Difference in Relative Change from Baseline in Aberrant IEL Percentage (90% CI)	-	-4.85% (-30.26 to 20.56)
p-value	-	0.75
Symptom Improvement		
Proportion of patients with diarrhea (BSFS score) at week 12	Increased from 22% to 44%	Decreased from 53% to 37%
Nominal p-value	-	0.0008
Adverse Events		
Treatment-emergent AEs	89%	89%
Serious AEs	11%	26%
Most Common AE (Nasopharyngitis)	11%	42%

Rheumatoid Arthritis

Ordesekimab has completed Phase 2 trials for rheumatoid arthritis.[8][9] Specific quantitative data from these trials are not detailed in the provided search results.

Psoriasis

A Phase 2 trial of ordesekimab in patients with moderate to severe psoriasis has been completed.[3] Detailed quantitative results are not available in the provided search results.

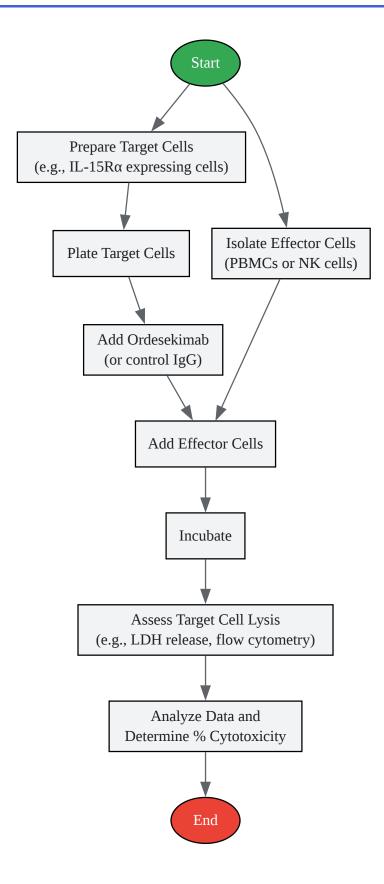




Experimental Protocols In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol is a general methodology for assessing the potential of ordesekimab to induce ADCC.





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Workflow for an in vitro ADCC assay.



Materials:

- Target cells (e.g., a cell line expressing IL-15Rα)
- Effector cells (Peripheral Blood Mononuclear Cells PBMCs, or isolated Natural Killer NK cells)
- Ordesekimab (AMG 714)
- Isotype control antibody (human IgG1)
- Recombinant human IL-15
- Cell culture medium (e.g., RPMI 1640 with 10% FBS)
- 96-well U-bottom plates
- Cytotoxicity detection kit (e.g., LDH release assay or flow cytometry-based assay)

Protocol:

- Target Cell Preparation: Culture target cells to a sufficient density. On the day of the assay, harvest and wash the cells. If using a flow cytometry-based method, label the target cells with a fluorescent dye (e.g., CFSE).
- Effector Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). If using isolated NK cells, further purify them using a negative selection kit.
- Assay Setup:
 - Plate the target cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
 - Add serial dilutions of ordesekimab or the isotype control antibody to the wells.
 - Add recombinant human IL-15 to the wells, as ordesekimab's potential for ADCC may be dependent on the presence of IL-15.[1]

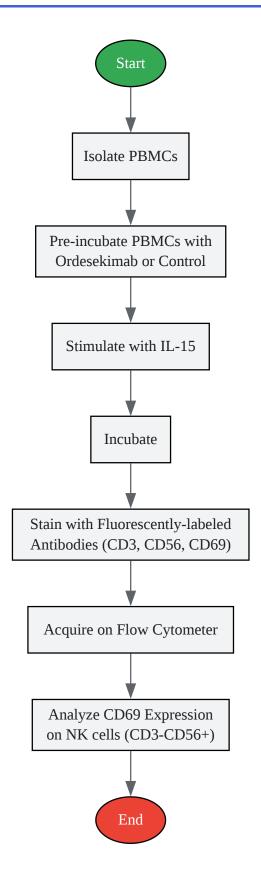


- Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
- Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
- Cytotoxicity Measurement:
 - LDH Assay: Centrifuge the plate and transfer the supernatant to a new plate. Add the LDH substrate and measure the absorbance according to the manufacturer's instructions.
 - Flow Cytometry: Add a dead cell stain (e.g., 7-AAD or Propidium Iodide). Acquire the cells
 on a flow cytometer and quantify the percentage of dead target cells.
- Data Analysis: Calculate the percentage of specific cytotoxicity using the following formula:
 % Cytotoxicity = [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100

NK Cell Activation Assay (CD69 Expression)

This protocol describes how to measure the activation of NK cells in response to stimuli, and the inhibitory effect of ordesekimab.





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Workflow for an NK cell activation assay.



Materials:

- PBMCs from healthy donors
- Ordesekimab (AMG 714)
- Isotype control antibody (human IgG1)
- Recombinant human IL-15
- Cell culture medium (e.g., RPMI 1640 with 10% FBS)
- 96-well round-bottom plates
- Fluorescently-conjugated antibodies: anti-CD3, anti-CD56, anti-CD69
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- Flow cytometer

Protocol:

- Cell Preparation: Isolate PBMCs as described in the ADCC protocol.
- Assay Setup:
 - Plate PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.
 - Add serial dilutions of ordesekimab or the isotype control antibody and pre-incubate for 30 minutes at 37°C.
 - Add a final concentration of recombinant human IL-15 (e.g., 10 ng/mL) to stimulate the cells. Include an unstimulated control.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Cell Staining:
 - o Harvest the cells and wash them with FACS buffer.



- Add the antibody cocktail (anti-CD3, anti-CD56, anti-CD69) to the cells.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Flow Cytometry: Resuspend the cells in FACS buffer and acquire them on a flow cytometer.
- Data Analysis:
 - Gate on the lymphocyte population based on forward and side scatter.
 - Identify NK cells as CD3-negative and CD56-positive cells.
 - Determine the percentage of CD69-positive NK cells in each condition.

Safety and Tolerability

Across clinical trials, ordesekimab has been generally well-tolerated.[6][7] In the celiac disease gluten challenge study, treatment-emergent adverse events occurred in 95% of patients in both the 150 mg and 300 mg ordesekimab groups, and 100% in the placebo group.[6] The most common adverse events were gastrointestinal disorders.[6] In the refractory celiac disease study, the most common adverse event in the ordesekimab group was nasopharyngitis.[7] A review of nonclinical and clinical data found no evidence of ordesekimab-induced depletion of monocytes, suggesting a lack of in vivo ADCC activity.[1][2][3][10]

Conclusion

Ordesekimab (AMG 714) is a promising therapeutic antibody targeting IL-15 for the treatment of autoimmune diseases. The provided data and protocols offer a valuable resource for researchers and drug development professionals working with this molecule. Further investigation into its clinical efficacy and long-term safety is ongoing.

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